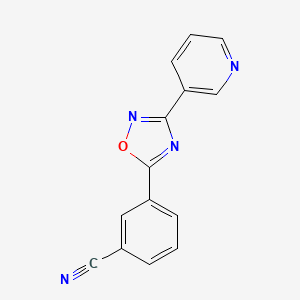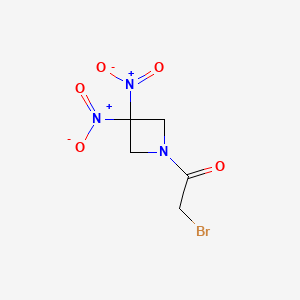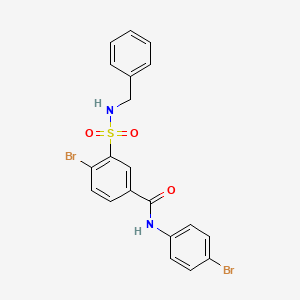
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 9283 involves the formation of the oxadiazole ring and subsequent coupling with a benzonitrile derivative. The typical synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a pyridine derivative with appropriate reagents to form the oxadiazole ring.
Coupling with Benzonitrile: The oxadiazole intermediate is then coupled with a benzonitrile derivative under specific reaction conditions to yield NS 9283.
Industrial Production Methods
Industrial production of NS 9283 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography to achieve a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions
NS 9283 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products
Oxidation: Oxidized derivatives of NS 9283.
Reduction: Aminated derivatives of NS 9283.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
NS 9283 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study allosteric modulation of receptors.
Biology: Investigated for its effects on nicotinic acetylcholine receptors in various biological systems.
Industry: Utilized in the development of new pharmacological agents targeting nicotinic acetylcholine receptors.
Mechanism of Action
NS 9283 exerts its effects by binding to the α4β2 nicotinic acetylcholine receptor, enhancing the potency of acetylcholine-evoked currents without affecting the maximum efficacy. This modulation reduces the rate of recovery from desensitization and slows the rate of deactivation . The compound displays a synergistic effect when combined with other modulators, providing unique insights into receptor binding and activity .
Comparison with Similar Compounds
Similar Compounds
NS 206: Another positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor.
Varenicline: A partial agonist of the α4β2 nicotinic acetylcholine receptor, used in smoking cessation therapy.
Uniqueness of NS 9283
NS 9283 is unique due to its selective modulation of the α4β2 receptor, significantly increasing the potency of acetylcholine-evoked currents. Unlike other modulators, NS 9283 does not affect the maximum efficacy, making it a valuable tool for studying receptor dynamics and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXDSQLRSWUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)

![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)









